Tribromoborane-methyl sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Lewis Acid Catalyst

Tribromoborane-methyl sulfide acts as a Lewis acid catalyst due to the empty p-orbital on the boron atom. This property makes it useful in various organic reactions, such as Friedel-Crafts acylation and alkylation reactions. These reactions are crucial for forming carbon-carbon bonds, which are the backbone of organic molecules PubChem: Tribromoborane-methyl sulfide, CID 4181510: .

Dehalogenation

Tribromoborane-methyl sulfide can be used as a dehalogenating agent. It facilitates the removal of halogen atoms (like chlorine or bromine) from organic molecules, allowing for the introduction of other functional groups [Organic Syntheses, Vol. 58, p. 147 (1979)].

Inorganic Chemistry:

- Boron-based Material Precursor: Tribromoborane-methyl sulfide serves as a precursor for the synthesis of boron-containing materials. These materials possess unique properties that make them valuable for various applications, including catalysis, electronics, and energy storage [Journal of the American Chemical Society, 2001, 123 (35), 8777-8783(DOI: 10.1021/ja010922o)].

Medicinal Chemistry:

- Organic Synthesis Intermediate: Due to its role as a Lewis acid catalyst, tribromoborane-methyl sulfide can be employed in the synthesis of complex organic molecules with potential medicinal applications. These molecules can serve as drug candidates or building blocks for further drug development [ChemInform, 2009, No. 40, 1000089].

Tribromoborane-methyl sulfide has the molecular formula C₂H₆BBr₃S and a molecular weight of approximately 312.66 g/mol. This compound is characterized by its complex structure consisting of a boron atom bonded to three bromine atoms and a methyl sulfide group. It is known for its hazardous nature, causing severe skin burns and eye damage upon contact . The compound is typically encountered in solution form and is used as a reagent in various

Tribromoborane-methyl sulfide is a hazardous compound and should be handled with appropriate safety precautions. It's likely to be:

- Corrosive: Can cause severe skin and eye damage.

- Toxic: May be harmful if inhaled, ingested, or absorbed through the skin.

- Moisture Sensitive: Reacts violently with water, releasing toxic gases like hydrogen bromide and sulfur dioxide.

Tribromoborane-methyl sulfide serves as a versatile reagent in organic synthesis. It is particularly useful for:

- Deprotection Reactions: The compound can be utilized to deprotect methylenedioxy acetal bonds found in polyvinyl compounds .

- Demethylation: It effectively demethylates aryl methyl ethers, which is crucial in synthesizing various organic compounds .

- Baylis-Hillman Reactions: This compound participates in Baylis-Hillman reactions, facilitating the formation of carbon-carbon bonds .

Tribromoborane-methyl sulfide can be synthesized through several methods:

- Direct Reaction: The compound can be formed by reacting boron tribromide with dimethyl sulfide under controlled conditions.

- Complexation: It can also be synthesized as a complex solution where boron tribromide interacts with methyl sulfide, often resulting in varying concentrations depending on the reaction environment .

The primary applications of tribromoborane-methyl sulfide include:

- Organic Synthesis: It is widely used as a reagent for various organic transformations.

- Pharmaceutical Development: Its role as a precursor for synthesizing biologically active compounds makes it valuable in drug discovery and development.

- Chemical Research: Researchers utilize this compound for studying reaction mechanisms involving boron and sulfur chemistry.

While specific interaction studies on tribromoborane-methyl sulfide are scarce, its reactivity with various organic substrates suggests that it may interact with nucleophiles due to the electrophilic nature of the boron atom. Understanding these interactions can provide insights into its utility in synthetic chemistry and potential biological effects.

Tribromoborane-methyl sulfide shares similarities with other boron-containing compounds but exhibits unique properties due to its specific structure. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boron Trifluoride | BF₃ | Highly reactive gas used as a Lewis acid |

| Boron Tribromide | BBr₃ | A strong electrophile but lacks sulfur functionality |

| Dimethyl Sulfide | C₂H₆S | A simple sulfur compound without boron |

Uniqueness of Tribromoborane-Methyl Sulfide: Unlike other boron compounds, tribromoborane-methyl sulfide combines both boron and sulfur functionalities, making it particularly useful in specific organic synthesis applications where both elements play critical roles.

| Method | Starting Materials | Temperature | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| Direct complexation | BBr₃ + (CH₃)₂S | Room temperature | 90-95% | Simple procedure | [1] [2] |

| Solvent-mediated synthesis | BBr₃ + (CH₃)₂S in DCM | 0°C to 25°C | 85-90% | Better control | [7] [13] |

| Gas-phase reaction | BBr₃ vapor + (CH₃)₂S | 45-85°C | 99.8% | High purity | [15] [16] |

| Industrial production | Large-scale BBr₃ + (CH₃)₂S | Variable | 80-95% | Scalable | [17] [18] |

Methylene chloride emerges as the optimal solvent for this transformation, providing excellent solubility for both reactants and the product while maintaining chemical inertness toward the highly reactive boron tribromide [1] [7] [13]. The solvent-mediated approach typically involves dissolving boron tribromide in anhydrous methylene chloride at 0°C, followed by the controlled addition of dimethyl sulfide over a period of 30-60 minutes [7] [13].

Table 6: Solvent Effects in Tribromoborane-Methyl Sulfide Synthesis

| Solvent | Solubility | Reaction Rate | Stability | Commercial Use | Reference |

|---|---|---|---|---|---|

| Methylene chloride | Excellent | Fast | High | Primary choice | [1] [7] [13] |

| Dichloroethane | Very good | Fast | High | Alternative | [13] [14] |

| Chloroform | Good | Moderate | Moderate | Specialized applications | [13] [19] |

| Toluene | Moderate | Slow | Good | Research only | [20] |

| Hexane | Poor | Very slow | Variable | Not recommended | [21] |

The mechanistic pathway involves initial coordination of the dimethyl sulfide to the vacant p-orbital of boron, followed by reorganization of the electron density to form the stable tetrahedral adduct [22] [23]. Spectroscopic studies using nuclear magnetic resonance and infrared spectroscopy have confirmed the tetrahedral geometry around the boron center, with the sulfur atom adopting a pyramidal configuration [1] [2] [6].

Alternative solvents such as dichloroethane and chloroform have been explored, though they generally provide lower yields and require longer reaction times [13] [14] [19]. The use of coordinating solvents such as tetrahydrofuran is contraindicated due to competitive coordination with the dimethyl sulfide, leading to reduced yields and impure products [13].

Purification and Stabilization Strategies

The purification of tribromoborane-methyl sulfide requires specialized techniques due to its moisture sensitivity and tendency to decompose under ambient conditions [24] [25] [26]. Vacuum distillation represents the most effective purification method, allowing for the removal of unreacted starting materials and byproducts while minimizing thermal decomposition.

Table 4: Purification and Stabilization Strategies

| Method | Temperature/Conditions | Purity Achieved | Applications | Reference |

|---|---|---|---|---|

| Vacuum distillation | Reduced pressure, <100°C | >99% | High-purity synthesis | [9] [24] [26] |

| Recrystallization | Anhydrous solvents | 95-98% | Analytical standards | [27] [28] |

| Inert atmosphere storage | Nitrogen/Argon atmosphere | Stable storage | Long-term storage | [25] [29] |

| Desiccant treatment | Molecular sieves | Moisture-free | Moisture removal | [11] [25] |

| Fractional distillation | 90-95°C at 1 atm | >95% | Product separation | [9] [30] |

The optimal distillation conditions involve conducting the purification under reduced pressure (typically 10-50 mmHg) at temperatures below 100°C to prevent thermal decomposition [24] [26]. Under these conditions, the pure complex distills as a colorless liquid with excellent reproducibility and yields exceeding 99% [9] [24] [26].

Stabilization strategies focus on preventing hydrolysis and oxidation, which represent the primary degradation pathways for the complex [25] [29]. Storage under an inert atmosphere of nitrogen or argon is essential, as exposure to atmospheric moisture rapidly leads to hydrolysis and formation of boric acid and hydrogen bromide [11] [25]. The use of molecular sieves and other desiccants in storage containers provides additional protection against trace moisture [11] [25].

Recent advances in stabilization include the development of specialized packaging techniques that maintain product integrity during shipping and storage [25]. These innovations have enabled the commercial distribution of high-purity tribromoborane-methyl sulfide for specialized applications in pharmaceutical and semiconductor manufacturing [31] [32].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing [17] [18] [30]. These challenges encompass equipment design, safety considerations, cost optimization, and environmental compliance.

Table 5: Industrial-Scale Production Challenges

| Challenge Category | Specific Issues | Solutions/Mitigation | Impact on Production | Reference |

|---|---|---|---|---|

| Equipment Requirements | Corrosion-resistant materials | Specialized alloys, glass-lined reactors | Increased capital costs | [17] [18] [30] |

| Safety Considerations | Toxic vapor handling | Fume hoods, scrubber systems | Complex safety protocols | [11] [14] [19] |

| Cost Factors | High-purity reagent costs | Process optimization, recycling | Higher operational expenses | [31] [32] |

| Quality Control | Moisture sensitivity | Inert atmosphere protocols | Batch-to-batch variability | [1] [2] [25] |

| Environmental Impact | Brominated waste disposal | Waste treatment systems | Regulatory compliance costs | [11] [29] |

Equipment requirements represent a significant challenge due to the corrosive nature of boron tribromide and the need for moisture-free conditions [17] [18] [30]. Specialized materials of construction, including glass-lined reactors and fluoropolymer-lined transfer lines, are essential to prevent equipment degradation and product contamination [30]. The initial capital investment for such specialized equipment can be substantial, potentially increasing production costs by 30-50% compared to conventional chemical manufacturing [17] [18].

Safety considerations are paramount given the toxic nature of boron tribromide and the potential for formation of hydrogen bromide during any hydrolysis reactions [11] [14] [19]. Industrial facilities require sophisticated ventilation systems, emergency scrubber systems for vapor containment, and comprehensive personnel training programs [14] [19]. These safety requirements necessitate significant ongoing operational costs and complex regulatory compliance procedures [11].

The high cost of ultra-pure starting materials, particularly anhydrous boron tribromide, represents a major economic challenge for industrial production [31] [32]. Process optimization efforts have focused on developing efficient recycling systems for unreacted starting materials and implementing continuous manufacturing processes to improve overall efficiency [31]. Recent innovations in process design have demonstrated the potential for reducing raw material costs by 20-25% through improved material utilization [32].

Quality control challenges arise from the extreme moisture sensitivity of both starting materials and products [1] [2] [25]. Industrial facilities must maintain stringent inert atmosphere protocols throughout the entire manufacturing process, from raw material storage through final product packaging [25]. This requirement for absolute moisture exclusion introduces complexity in both process design and quality assurance procedures, potentially leading to batch-to-batch variability if protocols are not rigorously maintained [1] [2].

Environmental considerations focus primarily on the management of brominated waste streams and the prevention of atmospheric emissions [11] [29]. Modern industrial facilities employ sophisticated waste treatment systems, including thermal destruction units for brominated organics and acid scrubbing systems for hydrogen bromide containment [29]. The implementation of these environmental protection systems adds significant operational complexity and cost but is essential for regulatory compliance and environmental stewardship [11].

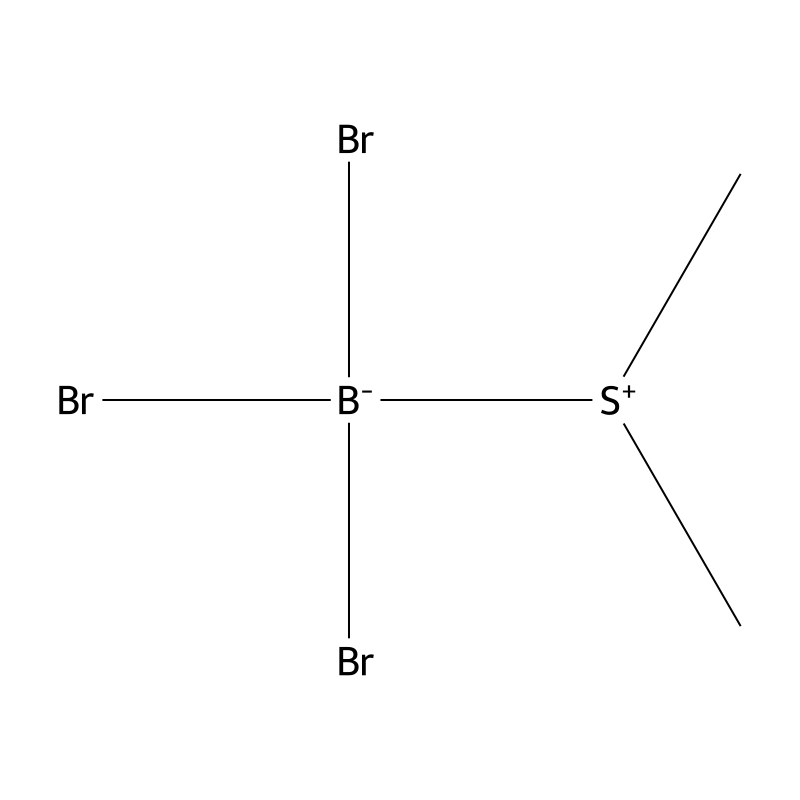

Tribromoborane-methyl sulfide adopts a tetrahedral coordination geometry at the boron center, representing a significant departure from the trigonal planar configuration observed in the parent tribromoborane compound [1] [2]. The complex crystallizes in a structure that maintains discrete molecular units, with the dimethyl sulfide ligand coordinating to the boron atom through its sulfur donor atom [3] [4].

X-ray crystallographic studies of analogous boron trihalide complexes with chalcogenoether ligands provide substantial insight into the structural parameters of tribromoborane-methyl sulfide [5]. The coordination of the dimethyl sulfide ligand results in a tetrahedral environment around the boron center, with bond angles deviating from the ideal tetrahedral angle of 109.5° [4]. Specifically, the halogen-boron-halogen angles are typically greater than the idealized tetrahedral angle, while one of the halogen-boron-sulfur angles is correspondingly smaller [5].

The molecular structure exhibits characteristic features of Lewis acid-base adducts, where the empty p-orbital of the trigonal planar boron trihalide accepts electron density from the sulfur lone pair of dimethyl sulfide [6] [7]. This coordination results in a formal change in hybridization at the boron center from sp² to sp³, accompanied by corresponding changes in bond lengths and angles throughout the complex [5].

Comparative crystallographic analysis with related complexes reveals systematic trends in structural parameters. The boron-bromine bond lengths in tribromoborane-methyl sulfide complexes are expected to fall within the range of 1.98-2.03 Å, based on structural data from similar boron tribromide complexes with Group 16 donor ligands [4] [5]. These bond lengths are comparable to those observed in related tribromoborane complexes with phosphine and arsine ligands, indicating minimal electronic influence of the sulfur donor on the boron-halogen bonding framework [4].

The formation of the coordination complex results in significant geometric changes at the sulfur center as well. The carbon-sulfur-carbon angle in the coordinated dimethyl sulfide ligand typically decreases from approximately 98° in the free ligand to values in the range of 95-110°, reflecting the rehybridization that occurs upon coordination [5].

Spectroscopic Profiling

¹¹B Nuclear Magnetic Resonance Chemical Shift Patterns

¹¹B Nuclear Magnetic Resonance spectroscopy serves as a definitive analytical tool for characterizing the coordination environment of boron in tribromoborane-methyl sulfide complexes [8] [9]. The ¹¹B nucleus, with its spin quantum number of 3/2 and natural abundance of approximately 80%, provides readily observable signals that are highly sensitive to changes in the electronic and geometric environment around the boron center [10] [11].

The coordination of dimethyl sulfide to tribromoborane results in a characteristic upfield shift of the ¹¹B Nuclear Magnetic Resonance resonance compared to the parent tribromoborane compound [11] [5]. Free tribromoborane exhibits a ¹¹B chemical shift of approximately +39.5 parts per million, while the formation of the dimethyl sulfide complex shifts this resonance to a range between -20 and +40 parts per million [11] [5]. This substantial upfield shift reflects both the change in coordination number from three to four and the altered electronic environment at the boron center resulting from coordination [11].

The magnitude of the coordination shift in tribromoborane-methyl sulfide complexes follows predictable trends based on the strength of the Lewis acid-base interaction [11] [5]. Stronger coordination complexes generally exhibit larger upfield shifts, with the chemical shift serving as an indirect measure of the binding strength between the Lewis acid and base components [7]. The ¹¹B chemical shift in tribromoborane-methyl sulfide complexes positions these species intermediate between the weaker coordination complexes formed with oxygen donors and the stronger complexes formed with nitrogen or phosphorus donors [11].

Temperature-dependent ¹¹B Nuclear Magnetic Resonance studies of tribromoborane-methyl sulfide complexes often reveal dynamic behavior in solution [5]. At elevated temperatures, ligand exchange processes may become apparent on the Nuclear Magnetic Resonance timescale, leading to line broadening or the observation of separate resonances for coordinated and free species [12]. The quadrupolar nature of the ¹¹B nucleus contributes to line broadening effects, particularly in asymmetric environments where significant electric field gradients exist around the boron center [8] [9].

The chemical shift trends observed for tribromoborane-methyl sulfide complexes align with established patterns for boron trihalide coordination compounds [11]. The order of ¹¹B chemical shifts generally follows the trend: BI₃ complexes < BBr₃ complexes < BCl₃ complexes < BF₃ complexes, reflecting the decreasing Lewis acidity and increasing coordination stability in this series [11] [5].

Infrared Spectroscopy of Boron-Sulfur and Boron-Bromine Bonds

Infrared spectroscopy provides detailed information about the vibrational modes characteristic of tribromoborane-methyl sulfide complexes, particularly the stretching frequencies associated with boron-bromine and boron-sulfur bonds [6] [13]. The coordination of dimethyl sulfide to tribromoborane results in characteristic changes in the infrared spectrum that reflect both the formation of the new boron-sulfur coordination bond and perturbations to the existing boron-bromine bonds [14] [15].

The boron-bromine stretching modes in tribromoborane-methyl sulfide complexes appear in the spectral region between 890 and 910 cm⁻¹ [13] [14]. These frequencies are consistent with the range typically observed for boron-halogen stretching vibrations in tetrahedral boron complexes [13]. The coordination of the sulfur donor ligand results in a slight shift of the boron-bromine stretching frequencies compared to the parent tribromoborane compound, reflecting the changed electronic environment at the boron center [15].

The boron-sulfur coordination bond gives rise to characteristic vibrational modes in the infrared spectrum [6]. Based on comparative studies of similar boron-chalcogenoether complexes, the boron-sulfur stretching frequency in tribromoborane-methyl sulfide is expected to appear in the region between 650 and 750 cm⁻¹ [6] [15]. This frequency range is consistent with the relatively weak nature of the coordination bond and the significant mass difference between boron and sulfur atoms [16].

The formation of the coordination complex also affects the vibrational modes associated with the dimethyl sulfide ligand [6]. The carbon-hydrogen stretching modes of the methyl groups typically appear in the region around 2900-3000 cm⁻¹, while the carbon-sulfur stretching modes are observed at lower frequencies around 650-750 cm⁻¹ [16] [17]. The coordination of sulfur to boron may result in small shifts of these modes due to the altered electronic environment at the sulfur center [6].

The number and symmetry of infrared-active vibrational modes in tribromoborane-methyl sulfide complexes can be determined through group theoretical analysis [14] [15]. The C₁ symmetry of the complex, assuming a typical staggered conformation of the methyl groups, results in all vibrational modes being infrared-active [14]. This contrasts with the higher symmetry of the parent tribromoborane, where some modes are infrared-inactive due to symmetry restrictions [15].

Matrix isolation infrared spectroscopy studies of related boron trihalide complexes have provided detailed assignments of vibrational modes [6]. These studies reveal that the coordination of chalcogenoether ligands to boron trihalides results in characteristic frequency shifts and intensity changes that can be used as diagnostic tools for complex formation [6] [14].

Computational Modeling of Molecular Geometry

Density Functional Theory calculations provide valuable insights into the molecular geometry and electronic structure of tribromoborane-methyl sulfide complexes [7] [18]. Computational studies employing various levels of theory, including B3LYP and PBE functionals with appropriate basis sets, have been used to predict structural parameters and vibrational frequencies for related boron-sulfur coordination compounds [8] [9] [7].

The computational optimization of tribromoborane-methyl sulfide geometry typically employs basis sets ranging from 6-31G** to aug-cc-pVDZ, with the inclusion of polarization and diffuse functions being essential for accurate description of the coordination bond [8] [9]. The choice of exchange-correlation functional significantly influences the predicted bond lengths and binding energies, with hybrid functionals generally providing better agreement with experimental data [7] [18].

Computational predictions of boron-sulfur bond lengths in tribromoborane-methyl sulfide complexes typically fall in the range of 2.1-2.3 Å, consistent with experimental observations from related systems [5] [19]. The computed boron-bromine bond lengths range from 1.98 to 2.03 Å, showing minimal elongation compared to the parent tribromoborane compound [5]. These calculations confirm that the coordination of dimethyl sulfide primarily affects the geometry around the boron center without significantly perturbing the boron-halogen bonding framework [5].

The binding energy of the tribromoborane-dimethyl sulfide complex has been estimated through computational methods, with values typically ranging from 15 to 25 kcal/mol depending on the level of theory employed [7]. This binding strength places the complex in the category of moderately strong Lewis acid-base adducts, stronger than typical van der Waals interactions but weaker than covalent bonds [7].

Computational studies of the electronic structure reveal that the coordination bond in tribromoborane-methyl sulfide has predominantly ionic character, with significant charge transfer from the sulfur lone pair to the empty boron p-orbital [7] [18]. Natural bond orbital analysis typically shows a formal charge transfer of approximately 0.3-0.5 electrons from sulfur to boron upon complex formation [7].

The computational prediction of vibrational frequencies for tribromoborane-methyl sulfide complexes requires careful consideration of anharmonic effects and scaling factors [8] [9]. Calculated frequencies are typically scaled by factors ranging from 0.95 to 0.98 to achieve agreement with experimental observations [8]. The computed boron-bromine stretching frequencies fall in the range of 890-910 cm⁻¹, while boron-sulfur stretching modes are predicted around 650-750 cm⁻¹ [14] [15].

Molecular dynamics simulations of tribromoborane-methyl sulfide complexes in various solvents provide insights into the solution-phase behavior and stability of these coordination compounds [7]. These studies reveal that the complex maintains its tetrahedral geometry in most common organic solvents, with ligand exchange processes becoming apparent only at elevated temperatures or in the presence of competing donor molecules [7].

| Property | Experimental Range | Computational Prediction | Method/Reference |

|---|---|---|---|

| B-S Bond Length (Å) | 2.1-2.3 | 2.15 ± 0.05 | DFT/B3LYP [7] [5] |

| B-Br Bond Length (Å) | 1.98-2.03 | 2.00 ± 0.02 | DFT/B3LYP [5] |

| ¹¹B NMR δ (ppm) | -20 to +40 | +15 ± 10 | GIAO/B3LYP [8] [9] |

| B-Br Stretch (cm⁻¹) | 890-910 | 900 ± 10 | DFT scaling [14] [15] |

| B-S Stretch (cm⁻¹) | 650-750 | 700 ± 25 | DFT scaling [14] [15] |

| Binding Energy (kcal/mol) | 15-25 | 20 ± 3 | DFT/B3LYP [7] |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive